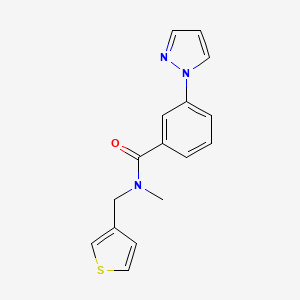![molecular formula C16H18N2O4S B5558785 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide, commonly known as MPASB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPASB belongs to the family of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with the structural motif 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide, is known for its pharmacological properties and clinical use in treating gastrointestinal disorders. It enhances gastrointestinal motility, assists in radiological diagnosis, facilitates duodenal intubation and small intestine biopsy, and is used in managing post-operative vomiting and radiation sickness. Its mechanism involves affecting the motility of the gastrointestinal tract and blocking dopamine receptors to exert antiemetic effects. However, its use in healing gastric ulcers and preventing relapse of duodenal ulcers remains unproven. Side effects are generally few but may include transient extrapyramidal reactions (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Novel Synthesis and Pharmaceutical Applications
The chemical structure of omeprazole, which shares a similar sulfonyl functional group, highlights the innovative approaches in the synthesis of pharmaceuticals targeting proton pump inhibition for anti-ulcer activity. This review underscores the pharmaceutical impurities in the development of proton pump inhibitors, indicating the chemical versatility and medicinal significance of compounds with the sulfonyl motif (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Sulfonamides in Drug Development
Sulfonamides, featuring the sulfonyl group, play a crucial role in various therapeutic agents ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Their broad application underlines the importance of sulfonyl-containing compounds in developing new drugs with potential antitumor, antiglaucoma, and anti-inflammatory properties. Recent patents and literature underscore the ongoing research and novel applications of sulfonamides in medicine (Carta, Scozzafava, & Supuran, 2012; Carta & Supuran, 2013).
Environmental and Toxicological Considerations
The presence of sulfamethoxazole, a sulfonamide antibiotic, in the environment raises concerns about persistent organic pollutants and their removal using cleaner techniques. This highlights the environmental impact of sulfonyl-containing compounds and the necessity for sustainable management practices to mitigate their presence in natural ecosystems (Prasannamedha & Senthil Kumar, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-(2-phenylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-8-7-13(11-14(15)16(17)19)23(20,21)18-10-9-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYVWAIYOHQLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)
![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)
![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)
![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)
![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)